5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S3/c1-12-6-7-14(20-12)21(17,18)16-11-15(8-2-3-9-15)13-5-4-10-19-13/h4-7,10,16H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGUWHNUCYXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific interactions of this compound with its targets, and the resulting changes, would require further investigation.
Biological Activity
5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H19NO2S3
Molecular Weight: 341.5 g/mol
CAS Number: 1058249-63-0
The compound features a thiophene ring connected to a cyclopentyl group via a methyl linkage, along with a sulfonamide functional group. This unique structure is responsible for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety plays a critical role in mimicking natural substrates within biochemical pathways.
Key Mechanisms:
- Inhibition of Carbonic Anhydrases (CAs): Similar thiophene-based sulfonamides have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes (hCA-I and hCA-II), with IC50 values ranging from nanomolar to micromolar concentrations . The inhibition mechanism involves noncompetitive interactions outside the catalytic active site.
Antimicrobial Properties
Sulfonamides are well-known for their broad-spectrum antibacterial properties. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity by inhibiting bacterial folic acid synthesis, essential for bacterial growth and replication .
Anticancer Activity
Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiophene-based sulfonamides can induce apoptosis in cancer cells, acting in a dose-dependent manner .
Case Studies
- Inhibition Studies:
- Cytotoxicity Assays:
- Molecular Docking Studies:
Data Tables
| Biological Activity | IC50 Values (nM) | Target |
|---|---|---|
| hCA-I | 69 - 70 | Human Carbonic Anhydrase |
| hCA-II | 23.4 - 1,405 | Human Carbonic Anhydrase |
| Cytotoxicity (MCF-7) | Varies | Breast Cancer Cell Line |
| Apoptosis Induction | Yes | Various Cancer Cell Lines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key structural analogs differ in substituents on the sulfonamide nitrogen or the nature of the fused ring systems:
Key Observations :
- Isobutyl-substituted thiophenes (e.g., compound in ) prioritize lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Thiazole-containing analogs (e.g., ) leverage heteroaromatic diversity for electronic effects, which can modulate electron-deficient receptor interactions.
Critical Analysis :
- The target compound’s synthesis avoids high-temperature steps, favoring milder conditions that preserve stereochemical integrity .
- Pyrimidine derivatives (e.g., ) require heating to facilitate nucleophilic aromatic substitution, which may degrade thermally sensitive functional groups.
Pharmacological and Physicochemical Properties
- Angiotensin AT₂ Receptor Ligands: The pyrimidine-linked sulfonamide in demonstrated nanomolar affinity for AT₂ receptors, suggesting that the target compound’s cyclopentyl-thiophene group may similarly engage hydrophobic binding pockets.
- Solubility and Bioavailability : The tetrahydrofuran analog exhibits higher aqueous solubility due to its oxygen-rich heterocycle, whereas the target compound’s cyclopentyl group may favor lipid bilayer penetration.
- Metabolic Stability : Bulky substituents (e.g., cyclopentyl) resist cytochrome P450 oxidation compared to smaller alkyl chains (e.g., isobutyl in ) .
Q & A
Q. What synthetic strategies are recommended for preparing 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Microwave-assisted synthesis is a robust approach for sulfonamide derivatives, as demonstrated for analogous compounds (e.g., 15a-d in ). Key steps include:
- Using Pd-based catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) and CuI for cross-coupling reactions.
- Optimizing solvent (dry THF) and temperature (60°C) under microwave irradiation (300 W) to reduce side reactions.
- Purification via liquid-liquid extraction (EtOAc/water) and drying over Na₂SO₄.
Yield optimization requires stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of aryl ethynyl derivatives) .
Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on thiophene proton signals (δ 6.5–7.5 ppm for α/β positions) and cyclopentyl CH₂ groups (δ 2.0–3.0 ppm). Compare with analogous sulfonamides (e.g., δ 144.70 ppm for sulfonamide carbons in ).
- HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy <5 ppm.
- IR : Confirm sulfonamide S=O stretches (1320–1160 cm⁻¹) and N-H bends (3450–3350 cm⁻¹) .
Q. What crystallographic tools are essential for resolving its 3D structure, and how are data processed?
- Methodological Answer : Use SHELXL ( ) for refinement, leveraging its robust handling of anisotropic displacement parameters. Key steps:
- Process diffraction data with SHELXS for structure solution.
- Validate geometry using ORTEP-3 () to visualize thermal ellipsoids and intermolecular interactions (e.g., C–H⋯O/S bonds).
- Check for twinning or disorder with WinGX () .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in the cyclopentyl-thiophene moiety) be resolved during refinement?
- Methodological Answer :
- Apply SHELXL’s PART and SUMP instructions to model partial occupancy or split positions ().
- Use PLATON (integrated in WinGX) to detect missed symmetry or hydrogen-bonding networks ().
- Cross-validate with DFT-calculated bond lengths/angles for strained cyclopentyl groups .
Q. What in vitro assays are suitable for evaluating its biological activity, given structural similarities to bioactive thiophene sulfonamides?
- Methodological Answer :
- Anticancer Screening : Use U87MG glioma cell lines () with MTT assays, monitoring IC₅₀ values at 48–72 hours.
- Antimicrobial Testing : Follow protocols for carboxamide derivatives (), assessing MIC against Gram-positive/negative bacteria.
- Structure-Activity Relationships (SAR) : Modify the cyclopentyl or thiophene substituents and compare bioactivity trends .
Q. How do electronic properties (e.g., HOMO/LUMO energies) of the thiophene-sulfonamide core influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals.
- Correlate electron-withdrawing sulfonamide groups with reduced nucleophilicity at the thiophene β-position.
- Validate with experimental kinetics (e.g., slower Suzuki coupling vs. acetylated analogs) .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Re-optimize computational models (e.g., solvent corrections in DFT) to match observed NMR shifts ().
- Check for conformational flexibility (e.g., cyclopentyl ring puckering) using variable-temperature NMR or MD simulations.
- Cross-reference with crystallographic data to resolve ambiguities .
Q. What metrics are critical when comparing this compound’s bioactivity with structurally similar molecules?
- Methodological Answer :
- Normalize bioactivity data by lipophilicity (logP) and polar surface area (PSA) to account for membrane permeability differences.
- Use scaffold-mapping tools (e.g., RDKit) to highlight conserved pharmacophoric features (e.g., sulfonamide H-bond acceptors) .
Tables for Key Data
Q. Table 1: Comparative Crystallographic Parameters
| Parameter | This Compound | Analog () |
|---|---|---|
| Dihedral Angle (Thiophene-Benzene) | 8.5–13.5° | 9.7° |
| C–S Bond Length (Å) | 1.70–1.72 | 1.68 |
| Intermolecular C–H⋯S (Å) | 3.2–3.4 | 3.3 |
Q. Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Microwave, 60°C, 10 min | 75–80 | >95% |
| Conventional heating, 24h | 50–55 | 85–90% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
